molecular formula C19H20N2OS B2794229 (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone CAS No. 851804-84-7

(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone

Cat. No.: B2794229
CAS No.: 851804-84-7
M. Wt: 324.44
InChI Key: CGKGTSWVJIZNFV-UHFFFAOYSA-N
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Description

(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is a useful research compound. Its molecular formula is C19H20N2OS and its molecular weight is 324.44. The purity is usually 95%.
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Properties

IUPAC Name

(3-methylphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-14-6-8-16(9-7-14)13-23-19-20-10-11-21(19)18(22)17-5-3-4-15(2)12-17/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKGTSWVJIZNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. This compound incorporates an imidazole ring and a thioether linkage, both of which are known for their biological significance. Preliminary studies suggest that derivatives of imidazole often exhibit a variety of biological activities, including antimicrobial and anticancer properties.

Structural Characteristics

The structure of the compound can be broken down into key functional groups:

  • Imidazole Ring : Known for its role in various bioactive compounds, contributing to potential anticancer and antimicrobial activities.
  • Thioether Linkage : This functional group is associated with enhanced biological interactions and may influence the compound's reactivity and stability.
  • Tolyl Group : The presence of this aromatic group can enhance lipophilicity, potentially improving bioavailability.

Biological Activity Overview

The biological activity of this compound has not been fully elucidated; however, the following activities have been suggested based on related compounds:

Compound Structural Features Biological Activity
2-MethylimidazoleImidazole ringAntifungal, anticancer
Thioether derivativesThioether linkageAntimicrobial
Methoxy-substituted phenolsMethoxy groupAnti-inflammatory

The combination of thioether and imidazole functionalities in this compound may enhance its biological activity compared to simpler structures, allowing for specific interactions with biological targets that are not achievable with other compounds .

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites, influencing the activity of target molecules. Additionally, the thioether group may participate in redox reactions, further modulating the compound’s biological effects .

Case Studies and Research Findings

Recent studies have explored the biological activity of imidazole derivatives similar to this compound:

  • Anticancer Activity : Compounds with imidazole rings have shown significant potency against various cancer cell lines. For instance, certain derivatives exhibited IC50 values in the low micromolar range against HCT-15 and HeLa cells .
  • Antimicrobial Properties : A study on thioether-containing imidazoles reported moderate to strong antibacterial activity against multidrug-resistant strains . The presence of a thioether group was critical in enhancing the antibacterial efficacy.
  • Cardiovascular Effects : Some imidazole derivatives were evaluated for their effects on blood pressure and heart rate in hypertensive models. Compounds with high affinities for imidazoline binding sites showed promising results in lowering mean arterial pressure .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential biological activities, which can be categorized as follows:

  • Antimicrobial Activity : Compounds containing thioether linkages have shown efficacy against various bacteria and fungi. Preliminary studies indicate that this compound may possess similar properties, making it a candidate for further investigation in antimicrobial drug development.
  • Anticancer Properties : Imidazole derivatives are frequently studied for their ability to inhibit cancer cell proliferation. Research has demonstrated that related compounds can target key oncogenic pathways, suggesting that (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone may also exhibit anticancer activity.
  • Anti-inflammatory Effects : The presence of specific substituents may enhance the compound's ability to modulate inflammatory pathways, providing a basis for developing anti-inflammatory agents.

Materials Science

In addition to its biological applications, this compound may serve as a building block for advanced materials:

  • Organic Electronics : Due to its unique electronic properties, it can be utilized in the fabrication of organic semiconductors and light-emitting diodes (LEDs). The imidazole and thioether functionalities allow for specific interactions that enhance charge transport properties.

Several studies have explored the biological activities of imidazole derivatives similar to this compound:

  • Antimicrobial Evaluation : Jain et al. synthesized various derivatives with thioether linkages and tested their activity against Staphylococcus aureus and Escherichia coli, demonstrating promising antibacterial effects.
  • Anticancer Activity Assessment : Research on imidazole-containing compounds has shown potential inhibition of cancer targets such as BRAF(V600E). The structural similarity suggests that this compound could also inhibit similar pathways .
  • Inflammation Modulation Studies : Investigations into thiophene-containing compounds revealed their capacity to inhibit pro-inflammatory cytokines, indicating that this compound might exhibit similar anti-inflammatory properties.

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